N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Catalog No.
S774818
CAS No.
81690-92-8
M.F
C8H14N2O4S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

CAS Number

81690-92-8

Product Name

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

IUPAC Name

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1

InChI Key

GGBCHNJZQQEQRX-LURJTMIESA-N

SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O

Synonyms

N-acetyl-S-(3-amino-3-oxopropyl)cysteine, N-acetyl-S-(propionamide)cysteine, N-APC

Canonical SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine, also known as AAMA, is a major metabolite of acrylamide (AA), a probable human carcinogen found in various high-temperature processed foods like potato chips, french fries, and coffee []. Due to its presence in urine, AAMA serves as a non-invasive biomarker for AA exposure in scientific research [].

AAMA as a Biomarker for Acrylamide Exposure

Measuring AAMA levels in urine samples is a widely used method to assess AA intake in individuals and populations. Studies have established a positive correlation between dietary AA intake and urinary AAMA levels, demonstrating its effectiveness as a biomarker [, ]. This approach enables researchers to investigate the association between AA exposure and potential health risks in various populations, including children and adults [, ].

Applications in Exposure Assessment Studies

AAMA analysis plays a crucial role in exposure assessment studies designed to evaluate AA intake from different dietary sources. By measuring urinary AAMA levels in participants, researchers can estimate their AA exposure and compare it across different groups or dietary patterns []. This information is valuable for understanding the contribution of various food sources to overall AA intake and identifying potential risk factors for high exposure.

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine, also known as N-acetyl-S-(2-carbamoylethyl)-L-cysteine, is a sulfur-containing compound that serves as a metabolite of acrylamide. This compound is formed during the detoxification process of acrylamide, which is commonly found in various industrial products and certain foods. The chemical formula for N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is C₈H₁₄N₂O₄S, and it plays a significant role in biological systems due to its involvement in metabolic pathways related to detoxification and antioxidant defense mechanisms .

NAE itself doesn't have a known mechanism of action within the body. Its primary function is as a final product of acrylamide detoxification, allowing for its safe removal through urine excretion [].

Involving N-Acetyl-S-(2-carbamoylethyl)-L-cysteine include:

  • Detoxification of Acrylamide: This compound is produced through the conjugation of acrylamide with glutathione, facilitated by cytochrome P450 enzymes. The process enhances the solubility of acrylamide, allowing for easier excretion from the body .
  • Decomposition: At pH levels greater than 5, N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can undergo decomposition, leading to the release of N-acetyl-L-cysteine and other byproducts.
  • Reactivity with Electrophiles: The thiol group in the cysteine moiety can react with electrophiles, making this compound a potential participant in various biochemical pathways.

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine exhibits several biological activities:

  • Detoxification: It acts as a biomarker for acrylamide exposure, helping to monitor and assess the extent of exposure in humans .
  • Antioxidant Properties: Similar to other cysteine derivatives, it may contribute to cellular antioxidant defenses by replenishing glutathione levels.
  • Potential Therapeutic Roles: There is ongoing research into its potential therapeutic applications due to its role in detoxification and cellular protection mechanisms.

The synthesis of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can be achieved through various methods:

  • Conjugation Reaction: This involves the reaction of acrylamide with glutathione or its precursors under specific conditions to yield N-acetyl-S-(2-carbamoylethyl)-L-cysteine .
  • Chemical Modification: The compound can also be synthesized using chemical modification techniques on L-cysteine derivatives, employing acetic anhydride or similar reagents for acetylation.

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine has several notable applications:

  • Biomarker for Acrylamide Exposure: It serves as an important urinary biomarker for monitoring acrylamide exposure in humans, which is crucial for public health assessments .
  • Research Tool: In biochemical research, it is utilized to study the metabolic pathways of acrylamide and its effects on human health.
  • Potential Therapeutic Agent: Due to its antioxidant properties, it may have potential applications in therapies aimed at mitigating oxidative stress-related disorders.

Research on N-Acetyl-S-(2-carbamoylethyl)-L-cysteine has focused on its interactions with various biological molecules:

  • Glutathione Interaction: As a metabolite of glutathione conjugation reactions, it highlights the interplay between detoxification processes and antioxidant defenses.
  • Electrophilic Species: Studies suggest that its thiol group may interact with various electrophiles, influencing cellular signaling pathways and responses to oxidative stress.

Several compounds share structural or functional similarities with N-Acetyl-S-(2-carbamoylethyl)-L-cysteine. Here are some notable examples:

Compound NameStructureUnique Features
N-Acetyl-L-cysteineC₅H₉NO₃SA well-known antioxidant used in clinical settings; promotes glutathione synthesis.
N-Acetyl-S-(2-hydroxypropyl)-L-cysteineC₈H₁₄N₂O₄SSimilar structure but differs in the side chain; potential applications in drug delivery.
N-Acetyl(3,4-dihydroxybutyl)cysteineC₈H₁₁N₃O₄SContains additional hydroxyl groups; studied for its potential neuroprotective effects.

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is unique due to its specific role as a metabolite of acrylamide and its function as a biomarker for exposure assessment, setting it apart from other cysteine derivatives that may not have such direct implications in toxicology and public health.

XLogP3

-1.3

Dates

Modify: 2023-08-15

Explore Compound Types